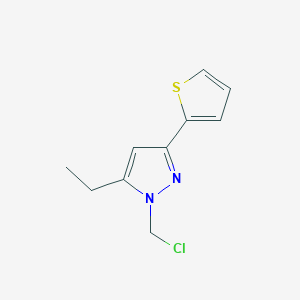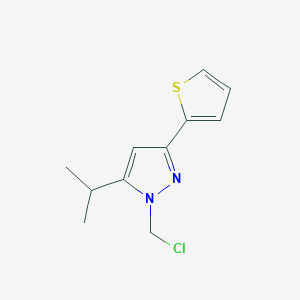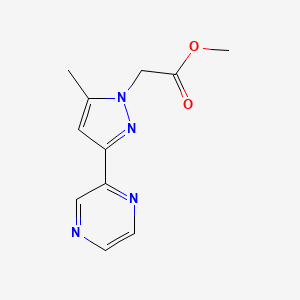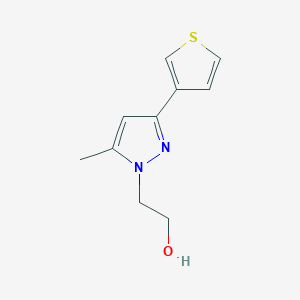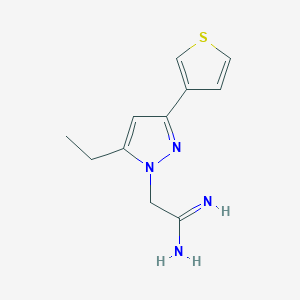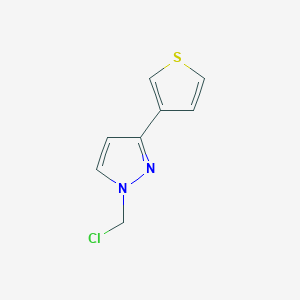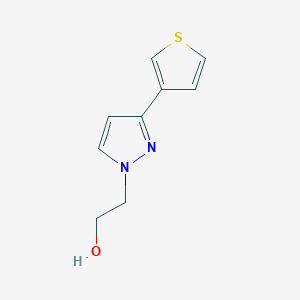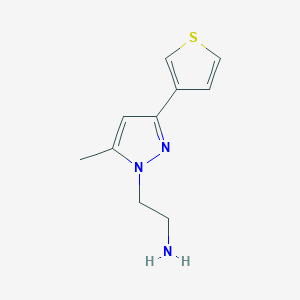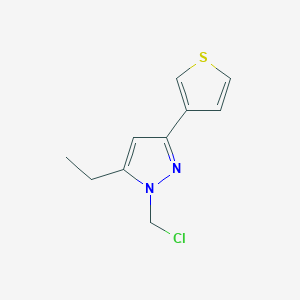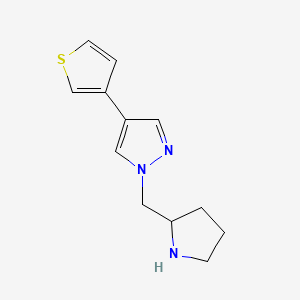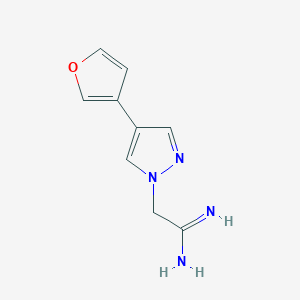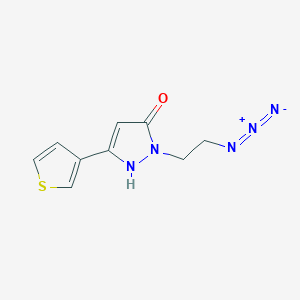
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, also known as ATPP, is a small molecule that has recently been studied for its potential applications in scientific research. ATPP is a structural analog of the natural product pyrazolopyrimidine, which has been used as a scaffold in drug discovery. ATPP has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential uses in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Recent research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, a study on the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated the antidepressant activity of these compounds. The synthesized derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Another study involved the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some compounds demonstrated promising IC50 values, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Biological Activities
The search for new compounds with antimicrobial, antioxidant, and anti-inflammatory activities has led to the development of pyrazole-based heterocycles. One study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities (Gomha, Edrees, & Altalbawy, 2016). Another study focused on thiophene-based azo dyes incorporating pyrazolone moiety, which were applied to polyester fabric as disperse dyes and evaluated for their antitumor activity, showing moderate activity in some compounds (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Additionally, the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties was investigated. These compounds, including derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, showed significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Material Science Applications
Compounds containing the thiophene and pyrazole moieties have also found applications in material science, particularly in the development of emissive materials for opto-electronics. A study synthesized novel heterocyclic compounds with blue and green emission properties, which showed promising applications in opto-electronic devices (Ramkumar & Kannan, 2015).
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-13-11-2-3-14-9(15)5-8(12-14)7-1-4-16-6-7/h1,4-6,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMOBTNXEYFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)N(N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



